molecular formula C11H16N2 B15130829 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-

1H-Pyrazole, 3-methyl-5-(phenylmethyl)-

Cat. No.: B15130829
M. Wt: 176.26 g/mol
InChI Key: BGNKWUJCQWXLBW-UHFFFAOYSA-N
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Description

1H-Pyrazole, 3-methyl-5-(phenylmethyl)- is a heterocyclic organic compound with the molecular formula C10H10N2. It is a derivative of pyrazole, characterized by a methyl group at the 3-position and a phenylmethyl group at the 5-position. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . Another method includes the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods: Industrial production of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- often employs large-scale batch reactors where the starting materials are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Aryl halides, nucleophiles like amines or thiols.

Major Products Formed:

Comparison with Similar Compounds

  • 1H-Pyrazole, 3-methyl-5-phenyl-
  • 1H-Pyrazole, 3-methyl-5-(4-methylphenyl)-
  • 1H-Pyrazole, 3-methyl-5-(2-chlorophenyl)-

Comparison: 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-benzyl-5-methylpyrazolidine

InChI

InChI=1S/C11H16N2/c1-9-7-11(13-12-9)8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3

InChI Key

BGNKWUJCQWXLBW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)CC2=CC=CC=C2

Origin of Product

United States

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